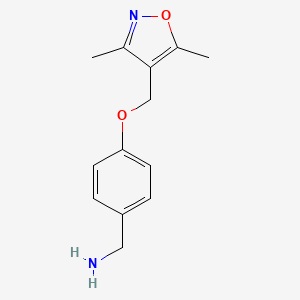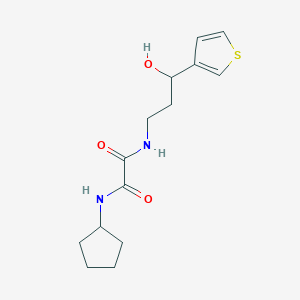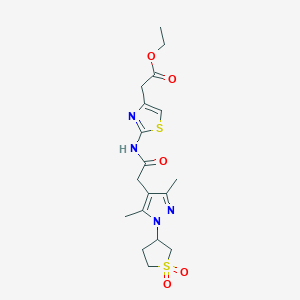formamide CAS No. 25542-19-2](/img/structure/B2871854.png)
(E)-N-[(methoxycarbonyl)imino](tert-butoxy)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(E)-N-(methoxycarbonyl)iminoformamide” is an amide, which is a type of organic compound. Amides are derivatives of carboxylic acids where the hydroxyl group (-OH) is replaced by an amine group (-NH2, -NHR, or -NR2). They play a significant role in the biochemistry of life as they are key building blocks of proteins .
Molecular Structure Analysis
The molecular structure of amides is characterized by the presence of a carbonyl group (C=O) and an amine group attached to the same carbon atom . The specific structure of “(E)-N-(methoxycarbonyl)iminoformamide” would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
Amides can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the amide is broken down into a carboxylic acid and an amine or ammonia in the presence of water . The specific reactions that “(E)-N-(methoxycarbonyl)iminoformamide” would undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For amides, these properties can include a high boiling point due to the presence of polar bonds, and the ability to participate in hydrogen bonding .Aplicaciones Científicas De Investigación
Green Chemistry
Application: Chiral Separation for Drug Manufacturing An innovative approach has been developed for the chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid, a crucial intermediate in the synthesis of the anti-HCV drug Velpatasvir . This method eliminates the need for salinization and several organic solvents, replacing them with water, which is a significant step towards eco-friendly manufacturing processes.
Organic Synthesis
Application: Formation/Cleavage of O-tert-butoxy Carbonates A sustainable method using erbium (III) as a catalyst has been introduced for the formation and cleavage of O-tert-butoxy carbonates of alcohols and phenols . This process is solvent-free and utilizes ultrasound-assisted synthesis, highlighting its potential for enhancing the sustainability of organic synthesis.
Pharmaceutical Chemistry
Application: Direct Synthesis of Tertiary Butyl Esters Tertiary butyl esters are widely used in synthetic organic chemistry. A direct method for introducing the tert-butoxycarbonyl group into various organic compounds has been developed, utilizing flow microreactor systems . This technique offers a straightforward and scalable approach for the production of these esters.
Mecanismo De Acción
Propiedades
IUPAC Name |
tert-butyl (NE)-N-methoxycarbonyliminocarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c1-7(2,3)13-6(11)9-8-5(10)12-4/h1-4H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGMXVAFAFDOOE-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=N/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one](/img/structure/B2871771.png)


![8-Thia-2-azaspiro[4.5]decane 8,8-dioxide](/img/structure/B2871775.png)
![3-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2871777.png)

![7-chloro-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2871780.png)


![3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2871786.png)


![N-[(2,5-Dimethylfuran-3-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2871791.png)
![2-Chloro-N-cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2871792.png)